molecular formula C16H16O4 B176704 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid CAS No. 178306-51-9

2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid

Cat. No. B176704
M. Wt: 272.29 g/mol
InChI Key: RQJWOLFMWKZKCJ-UHFFFAOYSA-N
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Patent
US08404840B2

Procedure details

R(+)-phenyl ethyl amine (11.12 grams) was added to a solution of 2-hydroxy-3-methoxy-3,3-diphenylpropionic acid (25 grams) and chloroform (25 ml) at 40° C. and stirred for 30 minutes. The reaction mixture was cooled, and the solid obtained was filtered and washed with chloroform. Ethyl acetate (50 ml) and water (50 ml) was added to the obtained solid and then the reaction mixture was acidified with concentrated hydrochloric acid. The layers were separated and the aqueous layer extracted with ethyl acetate. The solvent from combined organic layer was distilled off completely under reduced pressure at below 60° C. The obtained residue was dissolved in toluene (30 ml) at 60-70° C. and then cooled to 25-30° C. The solid was filtered, washed with toluene and then dried to get the title compound.
[Compound]
Name
R(+)-phenyl ethyl amine
Quantity
11.12 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([C:6]([O:19][CH3:20])([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[C:3]([OH:5])=[O:4]>C(Cl)(Cl)Cl>[OH:1][C@@H:2]([C:6]([O:19][CH3:20])([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[C:3]([OH:5])=[O:4]

Inputs

Step One
Name
R(+)-phenyl ethyl amine
Quantity
11.12 g
Type
reactant
Smiles
Name
Quantity
25 g
Type
reactant
Smiles
OC(C(=O)O)C(C1=CC=CC=C1)(C1=CC=CC=C1)OC
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
27.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
the solid obtained
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with chloroform
ADDITION
Type
ADDITION
Details
Ethyl acetate (50 ml) and water (50 ml) was added to the obtained solid
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with ethyl acetate
DISTILLATION
Type
DISTILLATION
Details
was distilled off completely under reduced pressure at below 60° C
DISSOLUTION
Type
DISSOLUTION
Details
The obtained residue was dissolved in toluene (30 ml) at 60-70° C.
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with toluene
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O[C@H](C(=O)O)C(C1=CC=CC=C1)(C1=CC=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08404840B2

Procedure details

R(+)-phenyl ethyl amine (11.12 grams) was added to a solution of 2-hydroxy-3-methoxy-3,3-diphenylpropionic acid (25 grams) and chloroform (25 ml) at 40° C. and stirred for 30 minutes. The reaction mixture was cooled, and the solid obtained was filtered and washed with chloroform. Ethyl acetate (50 ml) and water (50 ml) was added to the obtained solid and then the reaction mixture was acidified with concentrated hydrochloric acid. The layers were separated and the aqueous layer extracted with ethyl acetate. The solvent from combined organic layer was distilled off completely under reduced pressure at below 60° C. The obtained residue was dissolved in toluene (30 ml) at 60-70° C. and then cooled to 25-30° C. The solid was filtered, washed with toluene and then dried to get the title compound.
[Compound]
Name
R(+)-phenyl ethyl amine
Quantity
11.12 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([C:6]([O:19][CH3:20])([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[C:3]([OH:5])=[O:4]>C(Cl)(Cl)Cl>[OH:1][C@@H:2]([C:6]([O:19][CH3:20])([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[C:3]([OH:5])=[O:4]

Inputs

Step One
Name
R(+)-phenyl ethyl amine
Quantity
11.12 g
Type
reactant
Smiles
Name
Quantity
25 g
Type
reactant
Smiles
OC(C(=O)O)C(C1=CC=CC=C1)(C1=CC=CC=C1)OC
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
27.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
the solid obtained
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with chloroform
ADDITION
Type
ADDITION
Details
Ethyl acetate (50 ml) and water (50 ml) was added to the obtained solid
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with ethyl acetate
DISTILLATION
Type
DISTILLATION
Details
was distilled off completely under reduced pressure at below 60° C
DISSOLUTION
Type
DISSOLUTION
Details
The obtained residue was dissolved in toluene (30 ml) at 60-70° C.
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with toluene
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O[C@H](C(=O)O)C(C1=CC=CC=C1)(C1=CC=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.